molecular formula C11H15N3O4 B15229331 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide

2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B15229331
M. Wt: 253.25 g/mol
InChI Key: DJYPRKCMYXTHFM-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Reduction: The nitro group (-NO2) in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydrazide group (-CONHNH2) can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetohydrazide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Hydrazones formed by the reaction with aldehydes or ketones.

Scientific Research Applications

2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and hydrazide functional group play crucial roles in these interactions, allowing the compound to form covalent or non-covalent bonds with target molecules.

Comparison with Similar Compounds

2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:

    2-(4-Isopropyl-2-aminophenoxy)acetohydrazide: This compound is formed by the reduction of the nitro group in this compound. It has similar chemical properties but different reactivity due to the presence of the amino group.

    2-(4-Isopropyl-2-nitrophenoxy)acetic acid: This compound is the precursor to this compound and has different functional groups, leading to different reactivity and applications.

    2-(4-Isopropyl-2-nitrophenoxy)acetohydrazone: This compound is formed by the condensation of this compound with aldehydes or ketones. .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-nitro-4-propan-2-ylphenoxy)acetohydrazide

InChI

InChI=1S/C11H15N3O4/c1-7(2)8-3-4-10(9(5-8)14(16)17)18-6-11(15)13-12/h3-5,7H,6,12H2,1-2H3,(H,13,15)

InChI Key

DJYPRKCMYXTHFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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